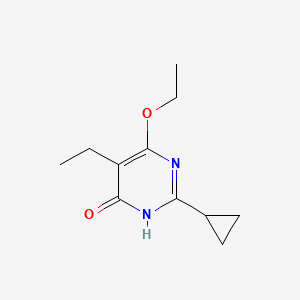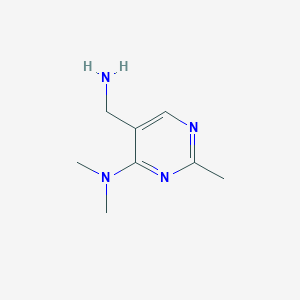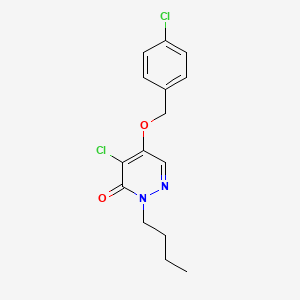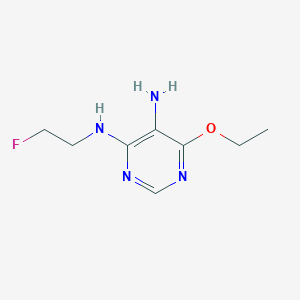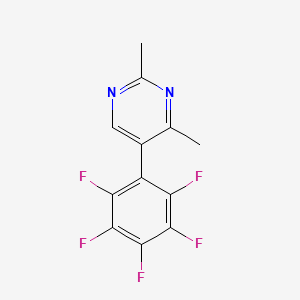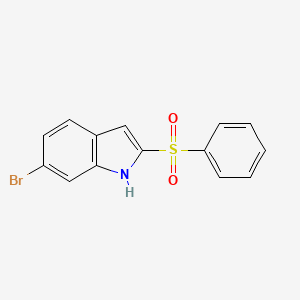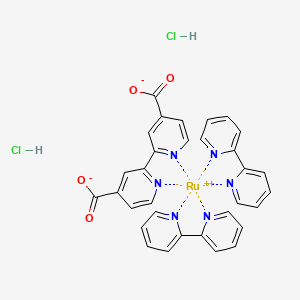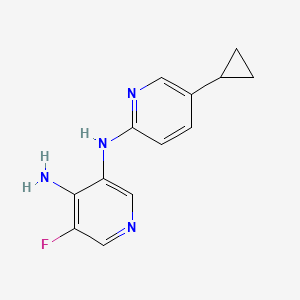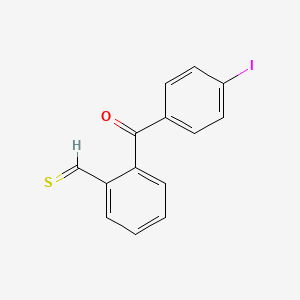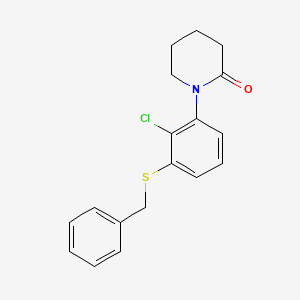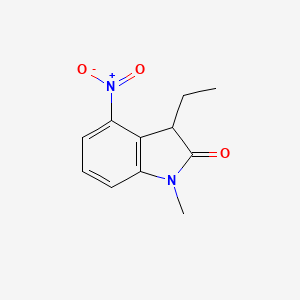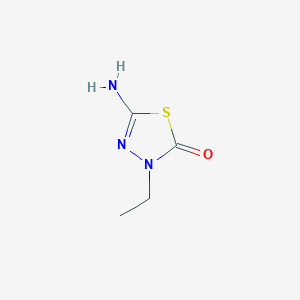![molecular formula C30H37BrN2O3 B13101039 (4'S)-Tert-butyl 6-bromo-4'-(4-phenylpiperidine-1-carbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13101039.png)
(4'S)-Tert-butyl 6-bromo-4'-(4-phenylpiperidine-1-carbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1'-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4’S)-Tert-butyl 6-bromo-4’-(4-phenylpiperidine-1-carbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-1’-carboxylate is a complex organic compound that features a spirocyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4’S)-Tert-butyl 6-bromo-4’-(4-phenylpiperidine-1-carbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-1’-carboxylate typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Key steps may include:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a naphthalene derivative and a pyrrolidine derivative under acidic or basic conditions.
Bromination: Introduction of the bromine atom at the 6-position of the naphthalene ring can be accomplished using brominating agents such as bromine or N-bromosuccinimide (NBS).
Piperidine Carbonylation: The 4-phenylpiperidine-1-carbonyl group can be introduced through a coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpiperidine moiety.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom at the 6-position is a reactive site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology and Medicine
Pharmaceuticals: Potential use in drug development for its bioactive properties.
Biological Probes: Used in research to study biological pathways and mechanisms.
Industry
Material Science:
作用机制
The mechanism of action of (4’S)-Tert-butyl 6-bromo-4’-(4-phenylpiperidine-1-carbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The phenylpiperidine moiety may interact with receptors or enzymes, modulating their activity. The spirocyclic structure provides rigidity, which can enhance binding affinity and specificity.
相似化合物的比较
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds with similar structural features.
Phenylpiperidine Derivatives: Compounds with the phenylpiperidine moiety.
Uniqueness
Structural Complexity: The combination of spirocyclic and phenylpiperidine features makes it unique.
Functional Diversity: The presence of multiple functional groups allows for diverse chemical reactivity and applications.
属性
分子式 |
C30H37BrN2O3 |
|---|---|
分子量 |
553.5 g/mol |
IUPAC 名称 |
tert-butyl (4'S)-7-bromo-4'-(4-phenylpiperidine-1-carbonyl)spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C30H37BrN2O3/c1-29(2,3)36-28(35)33-19-26(30(20-33)15-7-10-23-18-24(31)11-12-25(23)30)27(34)32-16-13-22(14-17-32)21-8-5-4-6-9-21/h4-6,8-9,11-12,18,22,26H,7,10,13-17,19-20H2,1-3H3/t26-,30?/m0/s1 |
InChI 键 |
BSKUHOUDEISYNX-PKMDPOOCSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@H](C2(C1)CCCC3=C2C=CC(=C3)Br)C(=O)N4CCC(CC4)C5=CC=CC=C5 |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCCC3=C2C=CC(=C3)Br)C(=O)N4CCC(CC4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Amino[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(3H)-one](/img/structure/B13100959.png)
